Rilmenidina

Descripción general

Descripción

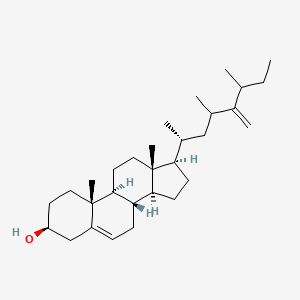

La rilmenidina es un compuesto farmacéutico utilizado principalmente para el tratamiento de la hipertensión. Se comercializa bajo varios nombres comerciales, incluidos Albarel, Hyperium, Iterium y Tenaxum . La this compound es un compuesto oxazolina con propiedades antihipertensivas, que actúa sobre las estructuras vasomotoras medulares y periféricas . Se dirige selectivamente a los receptores de imidazolinas, lo que la diferencia de otros agentes antihipertensivos .

Aplicaciones Científicas De Investigación

La rilmenidina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

La rilmenidina ejerce sus efectos antihipertensivos uniéndose selectivamente a los receptores de imidazolinas en el núcleo reticular lateral del tronco encefálico . Esta unión reduce el tono simpático sistémico, lo que lleva a una disminución de la resistencia periférica total y la presión arterial . La this compound también inhibe el antiporte Na+/H+ en el riñón, lo que contribuye a sus efectos antihipertensivos .

Análisis Bioquímico

Biochemical Properties

Rilmenidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It shows greater selectivity for imidazoline receptors, particularly the I1 subtype, over alpha2-adrenergic receptors . This interaction leads to a reduction in sympathetic overactivity, which is crucial for its antihypertensive effects . Additionally, Rilmenidine inhibits the Na+/H+ antiport in the kidney, contributing to its antihypertensive efficacy .

Cellular Effects

Rilmenidine influences various types of cells and cellular processes. It has been shown to improve glucose metabolism in metabolic syndrome patients by reducing insulin resistance . This effect is likely mediated by a reduction in sympathetic overdrive. Furthermore, Rilmenidine reduces left ventricular hypertrophy and microalbuminuria in hypertensive type 2 diabetics . These cellular effects highlight its potential benefits beyond blood pressure reduction.

Molecular Mechanism

The molecular mechanism of Rilmenidine involves its selective binding to I1 imidazoline receptors in the lateral reticular nucleus of the brainstem . This binding leads to a reduction in systemic sympathetic tone, primarily through decreased total peripheral resistance . Additionally, Rilmenidine’s interaction with imidazoline receptors in the kidney inhibits the Na+/H+ antiport, further contributing to its antihypertensive effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Rilmenidine have been observed to change over time. Studies have shown that Rilmenidine can extend lifespan and improve health markers in animal models, mimicking the effects of caloric restriction . These findings suggest that Rilmenidine may have long-term benefits on cellular function and overall health.

Dosage Effects in Animal Models

The effects of Rilmenidine vary with different dosages in animal models. Research has demonstrated that Rilmenidine can extend lifespan and improve health markers in both young and older animals

Metabolic Pathways

Rilmenidine is involved in several metabolic pathways, including the inhibition of the Na+/H+ antiport in the kidney . This inhibition plays a crucial role in its antihypertensive effects. Additionally, Rilmenidine has been shown to improve glucose metabolism in metabolic syndrome patients, indicating its involvement in glucose metabolic pathways .

Transport and Distribution

Rilmenidine is transported and distributed within cells and tissues through its interaction with imidazoline receptors . Its selective binding to these receptors in the brainstem and kidney facilitates its antihypertensive effects. The distribution of Rilmenidine within the body is crucial for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of Rilmenidine involves its binding to imidazoline receptors in the lateral reticular nucleus of the brainstem and the kidney This localization is essential for its role in reducing sympathetic overactivity and inhibiting the Na+/H+ antiport

Métodos De Preparación

La rilmenidina puede sintetizarse mediante una reacción de condensación que involucra 2-alcoxioxazolina y diciclopropano metilamina . El proceso implica los siguientes pasos:

Reacción de Condensación: 2-alcoxioxazolina reacciona con diciclopropano metilamina.

Evaporación: La mezcla de reacción se somete a evaporación para eliminar el solvente.

Refrigeración: Luego, la mezcla se enfría para facilitar la cristalización.

Filtración y Cristalización: El producto final se obtiene mediante filtración y cristalización.

Este método simplifica el proceso de producción y reduce los costos mediante el uso de materias primas fácilmente disponibles .

Análisis De Reacciones Químicas

La rilmenidina experimenta varias reacciones químicas, incluidas:

Oxidación: La this compound puede oxidarse en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: También puede sufrir reacciones de reducción, aunque estas son menos comunes.

Sustitución: La this compound puede participar en reacciones de sustitución, particularmente con compuestos halogenados.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio . Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .

Comparación Con Compuestos Similares

La rilmenidina a menudo se compara con otros agentes antihipertensivos como la clonidina y la α-metildopa. A diferencia de estos agentes, la this compound muestra una mayor selectividad para los receptores de imidazolinas sobre los receptores α2-adrenérgicos cerebrales . Esta selectividad da como resultado menos efectos secundarios centrales, como sedación y boca seca . Además, se ha demostrado que la this compound mejora el metabolismo de la glucosa y reduce la microalbuminuria en diabéticos tipo 2 hipertensos, lo que ofrece ventajas específicas en poblaciones de riesgo .

Compuestos Similares

Clonidina: Otro agente antihipertensivo que actúa sobre los receptores α2-adrenérgicos.

α-Metildopa: Un agente antihipertensivo con acción central sobre los receptores α2-adrenérgicos.

La selectividad única de la this compound para los receptores de imidazolinas y sus beneficios metabólicos adicionales la convierten en una opción valiosa en el manejo de la hipertensión, particularmente en pacientes con factores de riesgo específicos .

Propiedades

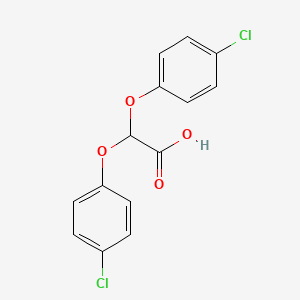

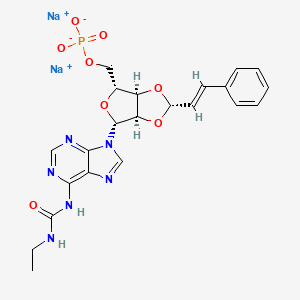

IUPAC Name |

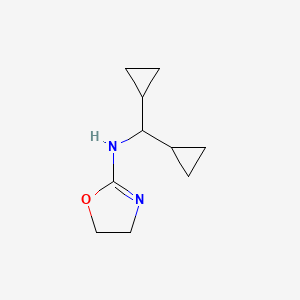

N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-2-7(1)9(8-3-4-8)12-10-11-5-6-13-10/h7-9H,1-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXADFVORZEARL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2CC2)NC3=NCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045194 | |

| Record name | Rilmenidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54187-04-1 | |

| Record name | Rilmenidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54187-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rilmenidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054187041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rilmenidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11738 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rilmenidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(dicyclopropylmethyl)-4,5-dihydrooxazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RILMENIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P67IM25ID8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does rilmenidine interact with imidazoline receptors to lower blood pressure?

A1: Rilmenidine exhibits high affinity for I1 imidazoline receptors, primarily located in the rostral ventrolateral medulla (RVLM) of the brainstem []. Activation of these receptors within the RVLM, a key regulatory center for sympathetic outflow, leads to a reduction in sympathetic nerve activity []. This decrease in sympathetic tone results in vasodilation, reduced peripheral resistance, and ultimately, a lowering of blood pressure [, , , ].

Q2: Does rilmenidine's interaction with α2-adrenoceptors contribute to its antihypertensive effects?

A2: While rilmenidine demonstrates affinity for α2-adrenoceptors, its selectivity for I1 receptors appears to be greater, particularly at therapeutically relevant doses [, ]. Research suggests that the contribution of α2-adrenoceptor activation to rilmenidine's hypotensive effect is less significant compared to its interaction with I1 receptors [, , ].

Q3: What are the downstream effects of rilmenidine's sympathoinhibitory action besides blood pressure reduction?

A3: In addition to lowering blood pressure, rilmenidine's sympathoinhibition can lead to:

- Reduced heart rate: Rilmenidine often causes a decrease in heart rate, although this effect might be less pronounced compared to other centrally acting antihypertensive agents [, , , ].

- Modulation of baroreflex sensitivity: Rilmenidine may influence baroreflex sensitivity, potentially leading to improved baroreflex control of heart rate and blood pressure [, ].

- Effects on renal function: Rilmenidine can impact renal function, potentially influencing renal blood flow, glomerular filtration rate, and sodium excretion [, ]. Further research is needed to fully elucidate these effects.

Q4: Does rilmenidine influence other physiological processes besides cardiovascular function?

A4: Research suggests that rilmenidine might influence glucose metabolism, potentially improving insulin sensitivity in certain models of insulin resistance [, ]. Rilmenidine has also been investigated for its potential effects on lifespan and healthspan in preclinical models [, ]. These findings warrant further investigation to explore possible therapeutic applications beyond hypertension.

Q5: What is the molecular formula and weight of rilmenidine?

A5: The molecular formula of rilmenidine is C12H16N2O. It has a molecular weight of 204.27 g/mol.

Q6: What is known about the structure-activity relationship (SAR) of rilmenidine and its analogs?

A6: Rilmenidine's structure comprises an oxazoline ring linked to a dicyclopropylmethyl amine moiety []. While specific SAR studies are limited, research indicates that the oxazoline ring plays a crucial role in its interaction with imidazoline receptors []. Modifications to this ring structure could alter its affinity and selectivity for these receptors, impacting its pharmacological profile [].

Q7: How is rilmenidine absorbed, distributed, metabolized, and excreted (ADME)?

A7: Rilmenidine is well absorbed after oral administration, reaching peak plasma concentrations within 1-2 hours [, ]. It is widely distributed throughout the body and undergoes hepatic metabolism, primarily via cytochrome P450 enzymes []. Rilmenidine is excreted primarily in the urine, with a half-life of approximately 8 hours [].

Q8: What preclinical models have been used to study the efficacy of rilmenidine?

A8: The efficacy of rilmenidine has been investigated in various preclinical models, including:

- Spontaneously hypertensive rats (SHR): This model is commonly used to assess antihypertensive agents. Studies in SHRs have demonstrated that rilmenidine effectively reduces blood pressure, although its effects may be less pronounced compared to other species [, ].

- Conscious rabbits: This model has been instrumental in understanding the central mechanisms of rilmenidine's action, particularly its effects on the renal sympathetic baroreflex and regional hemodynamics [, , , ].

- Genetically hypertensive mice (BPH/2J): Rilmenidine's efficacy has also been studied in this model, providing insights into the role of specific brain regions, such as the RVLM, in its sympathoinhibitory effects [].

- C. elegans: Rilmenidine has shown promise in extending lifespan and healthspan in this nematode model, opening avenues for exploring its potential in age-related diseases [, ].

Q9: What are the key findings from clinical trials evaluating rilmenidine's efficacy in humans?

A9: Clinical trials have established the efficacy of rilmenidine as an antihypertensive agent in humans [, , ]. Key findings include:

- Effective blood pressure reduction: Rilmenidine effectively lowers both systolic and diastolic blood pressure in patients with essential hypertension, demonstrating comparable efficacy to other antihypertensive agents [, , ].

- Favorable metabolic profile: Unlike some other antihypertensive medications, rilmenidine has shown a neutral or even beneficial effect on glucose and lipid metabolism in clinical trials [, , , ]. This aspect makes it a potentially attractive option for patients with hypertension and metabolic syndrome.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.